molecular formula C23H29FN2O3 B15018024 2-(4-Fluorophenoxy)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide

2-(4-Fluorophenoxy)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B15018024
M. Wt: 400.5 g/mol
InChI Key: JZVQPBAXZMOCNU-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenoxy group and an octyloxyphenyl group connected through an acetohydrazide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide typically involves the following steps:

    Formation of 4-Fluorophenoxyacetic Acid: This is achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Preparation of 4-Fluorophenoxyacetohydrazide: The 4-fluorophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of 4-fluorophenoxyacetohydrazide with 4-(octyloxy)benzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Fluorophenoxy)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol

Uniqueness

2-(4-Fluorophenoxy)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H29FN2O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[(E)-(4-octoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H29FN2O3/c1-2-3-4-5-6-7-16-28-21-12-8-19(9-13-21)17-25-26-23(27)18-29-22-14-10-20(24)11-15-22/h8-15,17H,2-7,16,18H2,1H3,(H,26,27)/b25-17+

InChI Key

JZVQPBAXZMOCNU-KOEQRZSOSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.